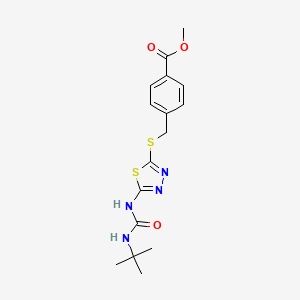

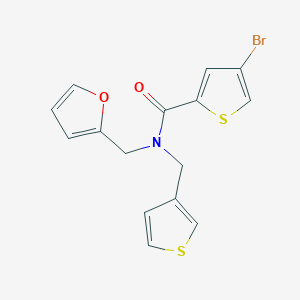

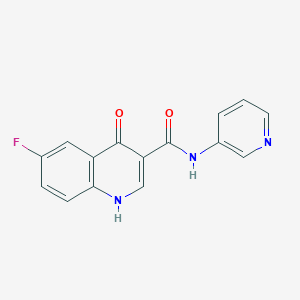

![molecular formula C17H13BrN2O3S2 B2536505 N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 682783-56-8](/img/structure/B2536505.png)

N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C17H13BrN2O3S2 and its molecular weight is 437.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Potential

Research on compounds with a similar structural framework to N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide indicates significant potential in anticancer applications. For instance, synthesized celecoxib derivatives have demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with specific compounds showing no tissue damage in liver, kidney, colon, and brain, highlighting their therapeutic potential in cancer treatment (Küçükgüzel et al., 2013). Furthermore, novel thiazolidinone compounds were developed with moderate antitumor activity, particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Compounds related to the chemical structure of interest have been explored for their antimicrobial properties. A study synthesized new 4-thiazolidinones of nicotinic acid, showing considerable antimicrobial screening against various bacteria and fungal species (Patel & Shaikh, 2010). Another investigation into 5-(R 1 -benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones discovered that certain compounds exhibit antimicrobial activity, with activity levels dependent on specific substituents (Цялковский et al., 2005).

Anticonvulsant Effects

Research into heterocyclic compounds with sulfonamide thiazole moieties, akin to the structural elements of this compound, has shown promising anticonvulsant activity. A study reported the synthesis of derivatives with significant protection against picrotoxin-induced convulsions, identifying specific compounds with high efficacy (Farag et al., 2012).

Anti-Inflammatory Agents

The synthesis of compounds containing the this compound structure has been investigated for their potential as anti-inflammatory agents. A study focused on synthesizing novel aminothiazoles and related derivatives demonstrated promising results in animal toxicity, analgesic, and anti-inflammatory studies, suggesting these compounds' potential for development into therapeutic agents (Thabet et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is Dual-specificity phosphatase 26 (DUSP26) . DUSP26 is a protein that in humans is encoded by the DUSP26 gene. It belongs to a larger group of dual-specificity phosphatases that can dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues within one substrate.

Mode of Action

This compound acts as an inhibitor of DUSP26 Inhibition of DUSP26 can affect the phosphorylation state of its substrates, leading to changes in their activity

Pharmacokinetics

It is generally understood that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

At concentrations above 0.1 μM, this compound remarkably induces apoptosis in the IMR32 cell line . The IC50 value for inducing apoptosis in the IMR32 cell line is 4.13 μM . This suggests that the compound’s action results in programmed cell death in certain contexts.

Propriétés

IUPAC Name |

N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3S2/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)24)10-13-5-2-8-23-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEOBIGUSZIBSN-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

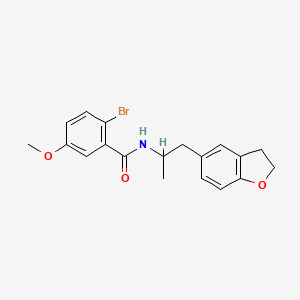

![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B2536423.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)

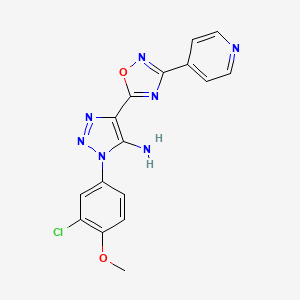

![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)

![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)

![N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2536442.png)